![molecular formula C9H11NO4 B2705034 2-Ethoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid CAS No. 2243508-31-6](/img/structure/B2705034.png)
2-Ethoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid
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Overview
Description
“2-Ethoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid” is a chemical compound with the CAS Number: 2243508-31-6 . It has a molecular weight of 197.19 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is “2- (ethoxycarbonyl)-4-methyl-1H-pyrrole-3-carboxylic acid” and its InChI code is "1S/C9H11NO4/c1-3-14-9(13)7-6(8(11)12)5(2)4-10-7/h4,10H,3H2,1-2H3,(H,11,12)" . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Analytical Chemistry Application
A simple method for the quantitative analysis of urinary δ-aminolevulinic acid was developed, involving the production of 2-Methyl-3-carbethoxy-4-(3-propionic acid) pyrrole by the condensation of δ-aminolevulinic acid with ethyl acetoacetate. This compound is extracted with ethyl acetate and determined colorimetrically, showcasing a practical application in monitoring lead exposure (K. Tomokuni & M. Ogata, 1972).
Organic Synthesis
- The Hantzsch pyrrole synthesis was extended to include ethyl esters of 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic acids, demonstrating the versatility of pyrrole derivatives in synthetic chemistry (M. W. Roomi & S. Macdonald*, 1970).
- Alkylation of a Pyrrole Derivative by the Friedel-Crafts Reaction provided insights into the substitution reactions of pyrrole derivatives, important for functional group modifications (A. Treibs & Raimund Friess, 1970).
Materials Science
Supramolecular liquid-crystalline networks were prepared by self-assembly of multifunctional hydrogen-bonding molecules, including derivatives similar to the subject compound, demonstrating the potential of pyrrole derivatives in developing new materials with unique properties (H. Kihara, Takashi Kato, T. Uryu, & J. Fréchet, 1996).
Safety and Hazards
Mechanism of Action
Mode of action
The mode of action of pyrrole derivatives can vary widely depending on their specific structure and the target they interact with .
Biochemical pathways
Pyrrole derivatives can be involved in a variety of biochemical pathways. For example, some pyrrole derivatives have been found to inhibit certain enzymes, thereby affecting the biochemical pathways that these enzymes are involved in .
Pharmacokinetics
The ADME properties of pyrrole derivatives can vary widely depending on their specific structure. Some pyrrole derivatives are known to have good bioavailability .
Result of action
The molecular and cellular effects of pyrrole derivatives can vary widely depending on their specific structure and the target they interact with. Some pyrrole derivatives are known to have anti-inflammatory, antibacterial, antifungal, antiviral, and anticancer activities .
Action environment
The action, efficacy, and stability of pyrrole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
2-ethoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-3-14-9(13)7-6(8(11)12)5(2)4-10-7/h4,10H,3H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYYOKQHYXCAOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CN1)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid |
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